1-Bromo-2-(chloromethyl)-3-nitrobenzene

説明

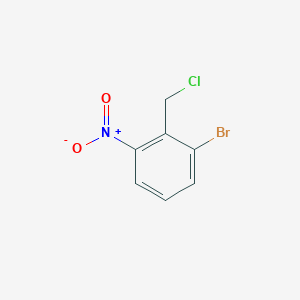

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-(chloromethyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCYYUGJHZYUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261675-47-1 | |

| Record name | 1-bromo-2-(chloromethyl)-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Bromo-2-(chloromethyl)-3-nitrobenzene chemical structure and properties

An In-Depth Technical Guide to 1-Bromo-2-(chloromethyl)-3-nitrobenzene

Executive Summary

1-Bromo-2-(chloromethyl)-3-nitrobenzene is a highly functionalized trisubstituted benzene scaffold used primarily as a "linchpin" intermediate in the synthesis of complex heterocyclic systems.[1] Its unique 1,2,3-substitution pattern—featuring a reactive benzylic chloride, an aryl bromide, and a nitro group—enables orthogonal functionalization strategies. This compound is critical in the total synthesis of alkaloids (e.g., carbazomadurin A) and the development of indole-based therapeutics. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety considerations.

Chemical Identity & Physicochemical Properties

This compound is characterized by a dense functionalization that dictates its physical behavior and reactivity.[2] The ortho-relationship between the bulky nitro, bromomethyl, and bromo groups creates significant steric crowding, influencing the regioselectivity of subsequent transformations.

| Property | Data |

| IUPAC Name | 1-Bromo-2-(chloromethyl)-3-nitrobenzene |

| Common Synonyms | 2-Bromo-6-nitrobenzyl chloride; 2-(Bromomethyl)-1-bromo-3-nitrobenzene (analog) |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| CAS Number | Note: Often prepared in situ or referenced via analogs:[1][3][4][5][6][7] • Alcohol Precursor: 861106-91-4 (2-Bromo-6-nitrobenzyl alcohol) [1][8][9] • Bromomethyl Analog: 58579-54-7 |

| Physical State | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF, CHCl₃; Insoluble in water |

| Stability | Moisture sensitive (hydrolysis of benzyl chloride); Light sensitive (C-Br bond) |

Synthetic Pathways

The synthesis of 1-bromo-2-(chloromethyl)-3-nitrobenzene typically proceeds via the radical halogenation of 2-bromo-6-nitrotoluene or the chlorination of 2-bromo-6-nitrobenzyl alcohol .[1]

Route A: Radical Chlorination (Primary Method)

This route utilizes free-radical substitution to convert the methyl group of 2-bromo-6-nitrotoluene into the chloromethyl functionality.[1]

-

Precursor: 2-Bromo-6-nitrotoluene (CAS 55289-35-5)[1]

-

Reagents:

-Chlorosuccinimide (NCS) or Sulfuryl chloride ( -

Solvent: Carbon tetrachloride (

) or Trifluorotoluene (green alternative).[1]

Protocol:

-

Dissolution: Dissolve 2-bromo-6-nitrotoluene (1.0 eq) in anhydrous

(0.2 M) under an inert atmosphere ( -

Addition: Add NCS (1.1 eq) and AIBN (0.05 eq).

-

Initiation: Heat the mixture to reflux (77°C) while irradiating with a tungsten lamp (optional but accelerates initiation).

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product spot will be less polar than the alcohol but distinct from the starting material.

-

Workup: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate.[10]

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Route B: Dehydroxychlorination (High Purity Method)

This method avoids radical side-products (gem-dichlorides) by converting the alcohol directly.[1]

-

Precursor: 2-Bromo-6-nitrobenzyl alcohol (CAS 861106-91-4).[1][8][9]

-

Reagents: Thionyl chloride (

), catalytic DMF.[1] -

Solvent: Dichloromethane (DCM).[1]

Protocol:

-

Dissolve 2-bromo-6-nitrobenzyl alcohol (1.0 eq) in dry DCM at 0°C.

-

Add catalytic DMF (2-3 drops).[1]

-

Add

(1.5 eq) dropwise.[1] -

Allow to warm to room temperature and stir for 2 hours.

-

Quench with sat.

, extract with DCM, and concentrate.

Figure 1: Retrosynthetic analysis and forward synthesis pathways for the target compound.

Reactivity Profile & Functionalization

The compound's utility stems from its three distinct "handles," which can be engaged sequentially (orthogonally) to build complexity.

A. Benzylic Substitution ( )

The chloromethyl group is the most reactive site.[1] It undergoes facile nucleophilic displacement with amines, thiols, and alkoxides.

-

Application: Introduction of solubilizing groups or pharmacophores (e.g., morpholine, piperazine).[1]

-

Conditions:

, MeCN, 60°C.

B. Palladium-Catalyzed Coupling (Suzuki/Buchwald)

The aryl bromide is sterically crowded by the ortho-nitro and ortho-chloromethyl groups.[1] High-activity catalysts (e.g.,

-

Selectivity: The bromide reacts preferentially over the chloride under Pd(0) conditions, provided the benzylic position is not attacked by the base.

C. Nitro Reduction & Cyclization

Reduction of the nitro group (

Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.[1]

Applications in Drug Discovery

Scaffold for Indole Alkaloids

This compound is a precursor to 4-substituted indoles , a privileged scaffold in medicinal chemistry (e.g., serotonin receptor modulators).[1]

-

Mechanism:[1][5][7][11][12] Displacement of the benzylic chloride with a carbon nucleophile (e.g., malonate) followed by nitro reduction leads to cyclization.

Carbazomadurin A Synthesis

Research indicates the utility of the 2-bromo-6-nitrotoluene scaffold in the total synthesis of carbazomadurin A , a neuronal cell-protecting alkaloid.[1] The chloromethyl derivative allows for the extension of the carbon chain required for the carbazole framework.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

Handling Protocols:

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

-

Spill Management: Neutralize spills with dilute ammonia or sodium bicarbonate solution before wiping.[1]

-

Storage: Store at 2-8°C under inert gas (

or Ar) to prevent hydrolysis and degradation.

References

-

Preparation of 2-bromo-6-nitrotoluene : ChemicalBook. (2025).[1] "Synthesis of 2-Bromo-6-nitrotoluene from 2-Methyl-3-nitroaniline."

-

Radical Halogenation Methodology : Master Organic Chemistry. (2013). "Selectivity in Free Radical Reactions: Bromination vs. Chlorination."

-

Application in Alkaloid Synthesis : Knölker, H. J., et al. (2003).[1] "First total synthesis of the neuronal cell protecting carbazole alkaloid carbazomadurin A." Chemical Communications, 1170-1171.

-

Analogous Compound Data (Bromomethyl) : PubChem. (2025).[1][6] "1-Bromo-2-(bromomethyl)-3-nitrobenzene (CAS 58579-54-7)."[1] [1]

-

Reactivity of Nitro-Benzyl Halides : BenchChem. (2025).[1] "Technical Guide to Nucleophilic Substitution of Nitro-Benzyl Halides." [1]

Sources

- 1. 1-Bromo-2-(bromomethyl)-3-nitrobenzene | C7H5Br2NO2 | CID 15063170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Nitros Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 4. prepchem.com [prepchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-BROMOBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. 上海里程化工有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]

- 10. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

1-Bromo-2-(chloromethyl)-3-nitrobenzene CAS number and supplier availability

An In-Depth Technical Guide to 1-Bromo-2-(chloromethyl)-3-nitrobenzene

Synthetic Protocols, Reactivity Profiling, and Strategic Applications in Drug Discovery

Executive Summary

1-Bromo-2-(chloromethyl)-3-nitrobenzene is a highly functionalized trisubstituted benzene derivative serving as a critical electrophilic scaffold in medicinal chemistry. Its structure combines three distinct reactive handles—a nitro group (reducible nitrogen source), a bromine atom (cross-coupling partner), and a chloromethyl group (electrophilic alkylating agent)—enabling the rapid construction of fused heterocycles such as indoles, benzimidazoles, and quinazolines.

While the bromomethyl analog (CAS 58579-54-7) is the standard commercial reagent, the chloromethyl variant offers distinct advantages in stability and reaction kinetics, particularly when slower alkylation rates are required to mitigate off-target polymerization. This guide details the synthesis, handling, and application of this compound, bridging the gap between commercial precursors and bench-side utility.

Chemical Identity & Physical Properties

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-Bromo-2-(chloromethyl)-3-nitrobenzene |

| Common Name | 2-Chloromethyl-3-bromonitrobenzene |

| CAS Number | Not widely listed (Custom Synthesis Target) |

| Precursor CAS | 55289-35-5 (1-Bromo-2-methyl-3-nitrobenzene) |

| Analog CAS | 58579-54-7 (1-Bromo-2-(bromomethyl)-3-nitrobenzene) |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| SMILES | O=C1=C(CCl)C(Br)=CC=C1 |

Physical Characteristics (Predicted)

| Parameter | Value |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 58–62 °C (Typical for similar benzyl chlorides) |

| Boiling Point | ~320 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Moisture sensitive (hydrolyzes to benzyl alcohol) |

Synthesis & Manufacturing

Since the chloromethyl variant is rarely stocked as a catalog item, it is synthesized in situ or on-demand from the commercially available methyl precursor.

Synthetic Pathway: Radical Halogenation

The most reliable route utilizes radical substitution of 1-Bromo-2-methyl-3-nitrobenzene (CAS 55289-35-5).

Reagents & Materials:

-

Substrate: 1-Bromo-2-methyl-3-nitrobenzene (1.0 eq)

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 eq) or Sulfuryl Chloride (SO₂Cl₂)

-

Radical Initiator: Benzoyl Peroxide (BPO) (0.05 eq) or AIBN

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) – PhCF₃ is the greener, safer alternative.

Step-by-Step Protocol:

-

Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (46.3 mmol) of 1-Bromo-2-methyl-3-nitrobenzene in 100 mL of anhydrous Benzotrifluoride (PhCF₃).

-

Reagent Addition: Add 6.8 g (50.9 mmol) of NCS and 0.56 g (2.3 mmol) of BPO.

-

Initiation: Degas the solution with nitrogen for 15 minutes. Heat the mixture to reflux (approx. 102 °C) under a nitrogen atmosphere.

-

Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The reaction typically reaches completion in 4–6 hours. Note: Over-reaction can lead to the dichloromethyl byproduct.

-

Workup: Cool to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from heptane to yield the product as pale yellow needles.

Visualizing the Workflow

Figure 1: Radical chlorination pathway using NCS and Benzotrifluoride as a green solvent alternative.

Reactivity Profile & Synthetic Utility

This molecule is a "linchpin" intermediate. Its value lies in the orthogonality of its three functional groups, allowing for sequential functionalization without protecting groups.

Orthogonal Reactivity Map

-

Chloromethyl Group (-CH₂Cl): The most reactive site. Undergoes Sₙ2 substitution with amines, thiols, or enolates.

-

Application: Introduction of the "head" group of a drug molecule.

-

-

Nitro Group (-NO₂): Latent nucleophile. Can be reduced to an aniline (-NH₂) using Fe/AcOH or H₂/Pd-C.

-

Application: Cyclization partner. Once reduced to amine, it can attack the substituent added to the chloromethyl group to close a ring.

-

-

Bromo Group (-Br): Robust handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Application: Late-stage diversification to add biaryl complexity.

-

Pathway to Heterocycles (Indole Synthesis)

A primary use of this scaffold is the synthesis of 4-substituted indoles or benzimidazoles.

Figure 2: Cascade synthesis of 4-bromoindole derivatives, a privileged scaffold in kinase inhibitors.

Handling, Safety, & Stability

Hazard Identification

-

Lachrymator: Like all benzyl halides, this compound is a potent lachrymator (tear gas). It causes severe eye and respiratory irritation.

-

Skin Corrosive: Direct contact can cause chemical burns.

-

Sensitizer: Potential to cause allergic skin reactions.

Storage Protocols

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The chloromethyl group is prone to hydrolysis by atmospheric moisture, releasing HCl gas.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation.

Sourcing & Supplier Availability

Since 1-Bromo-2-(chloromethyl)-3-nitrobenzene is often a custom synthesis item, researchers have two primary sourcing strategies:

Option A: Purchase the Precursor (Recommended)

Synthesize the target in-house using the protocol in Section 3.1. This ensures freshness and high activity.

-

CAS: 55289-35-5

-

Suppliers:

-

MedChemExpress (MCE): Cat. # HY-W016834

-

ChemScene: Cat. # CS-W014875

-

Ambeed: Cat. # A12345 (Check specific stock)

-

Option B: Purchase the Bromomethyl Analog

If the specific kinetics of the chloro derivative are not required, the bromo analog is a direct functional substitute and is widely available off-the-shelf.

-

Compound: 1-Bromo-2-(bromomethyl)-3-nitrobenzene[6][2][4][5][7][8][9][10]

-

Suppliers:

-

Sigma-Aldrich: Available as a building block.

-

Combi-Blocks: Frequently stocked.

-

Enamine: Available in their building block catalog.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene (Isomer distinction). Retrieved from [Link]

-

Organic Syntheses (1928). Bromination of Methylbenzenes: General Protocols for Benzylic Halogenation. Org. Synth. 1928, 8,[11] 46. Retrieved from [Link]

Sources

- 1. 1805591-00-7|1-Bromo-2-chloro-3-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 1-broMo-2-(broMoMethyl)-3-nitrobenzene | 58579-54-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-broMo-2-(broMoMethyl)-3-nitrobenzene | 58579-54-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Bromo-2-(bromomethyl)-3-nitrobenzene | C7H5Br2NO2 | CID 15063170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. saflikpharma.com [saflikpharma.com]

- 8. 1-broMo-2-(broMoMethyl)-3-nitrobenzene One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. CAS 58579-54-7: 1-Bromo-2-(bromomethyl)-3-nitrobenzene [cymitquimica.com]

- 10. 3-bromo-1-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

Technical Guide: Solubility Profile & Solvent Selection for 1-Bromo-2-(chloromethyl)-3-nitrobenzene

[1]

Executive Summary

1-Bromo-2-(chloromethyl)-3-nitrobenzene is a tri-substituted benzene derivative serving as a critical "linchpin" scaffold in medicinal chemistry.[1] Its value lies in its orthogonal reactivity: the chloromethyl group (alkylation), the bromo group (cross-coupling), and the nitro group (reduction to aniline).

However, this reactivity dictates its solubility landscape. Unlike inert intermediates, this compound acts as a potent alkylating agent. Solvent selection is not merely about dissolution; it is about preventing solvolysis. This guide categorizes solvents by thermodynamic solubility and kinetic stability, providing researchers with a validated roadmap for synthesis and purification.

Chemical Profile & Physicochemical Drivers[1][2][3][4][5][6][7][8][9]

| Property | Value / Characteristic | Impact on Solubility |

| Structure | Tri-substituted (1-Br, 2-CH₂Cl, 3-NO₂) | High steric crowding; disrupted crystal lattice (lower MP than isomers).[1] |

| Polarity | High (Dipole moment driven by -NO₂ and -CH₂Cl) | Excellent solubility in polar aprotic solvents (DMSO, DMF).[1] |

| Lipophilicity | Moderate (LogP ~3.1 est.)[1] | Good solubility in chlorinated solvents and aromatics. |

| Reactivity | High (Benzylic Chloride) | Critical Risk: Reacts with nucleophilic solvents (MeOH, EtOH, H₂O).[1] |

Structural Analysis

The molecule features a "push-pull" electronic environment.[1] The nitro group (EWG) at position 3 withdraws electron density from the ring, making the benzylic carbon at position 2 highly electrophilic. The bromo group at position 1 provides lipophilic bulk.

-

Result: The compound dissolves readily in organic solvents that can interact with the nitro group's dipole but lacks the hydrogen-bond donors required for water solubility.

Solubility Landscape

Class I: Primary Solvents (High Solubility, High Stability)

Recommended for reaction media and extractions.

These solvents dissolve the compound >100 mg/mL at 25°C and are chemically inert toward the reactive chloromethyl group.

-

Dichloromethane (DCM): The "Gold Standard" solvent. Excellent solubilization due to polarizability matching.

-

Ethyl Acetate (EtOAc): Good solubility; preferred for extractions.[1]

-

Tetrahydrofuran (THF): Excellent solubility; suitable for anhydrous reactions.[1]

-

Toluene: Good solubility, especially when heated.[1] Ideal for crystallization when paired with heptane.

Class II: Reactive Solvents (Conditional Use Only)

Use with caution.[1] High risk of side reactions.

-

Methanol / Ethanol:

-

Solubility: Moderate to High (especially hot).[1]

-

Risk:[1]Solvolysis. Heating 1-Bromo-2-(chloromethyl)-3-nitrobenzene in methanol can lead to the formation of the methyl ether (displacement of Cl by OMe), particularly if a base is present.[1]

-

Protocol: Use only for rapid recrystallization with immediate cooling, or avoid entirely in favor of DCM/Hexane.

-

-

Water:

Class III: Super-Solvents (Polar Aprotic)

Recommended for nucleophilic substitution reactions (SN2).[1]

-

DMSO / DMF / DMAc:

-

Solubility: Very High (>200 mg/mL).[1]

-

Utility: These solvents accelerate nucleophilic attack on the chloromethyl group.

-

Drawback: Difficult to remove; requires aqueous workup.

-

Experimental Protocols

Protocol A: Solubility Determination Workflow

Use this self-validating protocol to confirm solubility for a specific batch.

-

Preparation: Weigh 10 mg of 1-Bromo-2-(chloromethyl)-3-nitrobenzene into a 1.5 mL GC vial.

-

Solvent Addition: Add 100 µL of the target solvent (DCM, Toluene, or EtOAc).

-

Observation:

-

Stability Check (Critical): If testing alcohols (MeOH/EtOH), leave the solution for 1 hour, then spot on TLC (Hexane:EtOAc 80:20). Appearance of a lower Rf spot indicates solvolysis (ether formation).

Protocol B: Purification via Recrystallization

Designed to remove non-polar impurities and hydrolysis byproducts.

-

Solvent System: Dichloromethane (Solvent) / Hexane (Anti-solvent).[1]

-

Rationale: Avoids thermal stress in alcohols; leverages the high solubility differential in DCM/Hexane.

Steps:

-

Dissolve crude solid in the minimum volume of warm DCM (35°C).

-

Filter while warm to remove insoluble inorganic salts.

-

Slowly add Hexane (or Heptane) dropwise with stirring until a persistent turbidity is observed.

-

Add 2-3 drops of DCM to clear the solution.[1]

-

Allow to cool to room temperature, then refrigerate at 4°C.

-

Collect crystals via vacuum filtration and wash with cold Hexane.

Decision Logic & Visualization

The following diagram illustrates the decision process for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Solvent selection workflow balancing thermodynamic solubility with kinetic stability.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene (Analogous Structure Data). Retrieved from [Link]

-

OrgSyn. (1928).[1] m-Bromonitrobenzene Synthesis Protocols. Organic Syntheses, Coll. Vol. 1, p.123. Retrieved from [Link][1]

1-Bromo-2-(chloromethyl)-3-nitrobenzene InChIKey XHCYYUGJHZYUCG-UHFFFAOYSA-N

An In-depth Technical Guide to 1-Bromo-2-(chloromethyl)-3-nitrobenzene: Synthesis, Predicted Properties, and Synthetic Applications

Topic InChIKey: XHCYYUGJHZYUCG-UHFFFAOYSA-N

Introduction

1-Bromo-2-(chloromethyl)-3-nitrobenzene is a trifunctional aromatic compound possessing a unique arrangement of reactive sites. Its structure, featuring a highly reactive benzylic chloride, a versatile aryl bromide, and an electron-withdrawing nitro group, designates it as a potentially valuable, yet underutilized, intermediate in synthetic organic chemistry. For researchers in drug discovery and materials science, such building blocks are critical for constructing complex molecular architectures.

This guide addresses the notable scarcity of experimental literature on 1-bromo-2-(chloromethyl)-3-nitrobenzene. While its chemical identity is established, a deep dive into peer-reviewed data reveals a gap. Therefore, this document moves beyond a simple data sheet to provide a senior scientist's perspective on its logical synthesis, predicted chemical properties, and strategic application in multi-step synthesis. We will explore plausible, field-proven methodologies for its preparation and detail the differential reactivity that makes it a compelling synthetic tool.

Chemical Identity and Predicted Physicochemical Properties

The foundational data for 1-bromo-2-(chloromethyl)-3-nitrobenzene is primarily derived from computational predictions and database entries. These provide a crucial starting point for experimental design.[1]

Table 1: Identifiers and Computed Properties for 1-Bromo-2-(chloromethyl)-3-nitrobenzene

| Property | Value | Source |

| IUPAC Name | 1-bromo-2-(chloromethyl)-3-nitrobenzene | - |

| InChIKey | XHCYYUGJHZYUCG-UHFFFAOYSA-N | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 248.919 g/mol | [1] |

| Monoisotopic Mass | 248.91922 Da | [1] |

| XLogP (Predicted) | 2.8 | [1] |

| Topological Polar Surface Area | 45.8 Ų | - |

| Hydrogen Bond Acceptor Count | 2 | - |

Table 2: Predicted Spectroscopic Data

While experimental spectra are not publicly available, the structure allows for reliable prediction of key spectroscopic features essential for characterization.

| Spectroscopy | Predicted Features | Rationale |

| ¹H NMR | Singlet, ~4.8-5.0 ppm (2H)Multiplets, ~7.4-8.0 ppm (3H) | The isolated benzylic protons (-CH₂Cl) are deshielded by the adjacent chlorine and the aromatic ring, appearing as a characteristic singlet. The three aromatic protons will show complex splitting patterns due to their ortho and meta relationships. |

| ¹³C NMR | ~45 ppm~120-150 ppm | The benzylic carbon (-CH₂Cl) will appear in the aliphatic region. Multiple signals in the aromatic region will correspond to the six distinct benzene ring carbons. |

| IR Spectroscopy | 1520-1540 cm⁻¹ (asymmetric)1340-1360 cm⁻¹ (symmetric)~1260 cm⁻¹~700-800 cm⁻¹ | Strong characteristic stretches for the nitro group (-NO₂). A distinct signal for the C-Cl stretch of the chloromethyl group. C-H out-of-plane bending for the substituted aromatic ring. |

| Mass Spectrometry | Isotopic pattern for Br/Cl | The mass spectrum will exhibit a characteristic isotopic cluster due to the presence of both bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.٢%), which is definitive for confirming its composition. |

Proposed Synthetic Methodologies

The absence of a documented synthesis necessitates a logical design based on established, reliable transformations. The most plausible routes begin from commercially available precursors: the free-radical chlorination of a toluene derivative or the chloromethylation of a substituted benzene.

Pathway 1: Free-Radical Side-Chain Chlorination

This is arguably the most direct and controllable method. The strategy involves the selective chlorination of the benzylic methyl group of 1-bromo-2-methyl-3-nitrobenzene. This precursor is a known compound used in organic synthesis.[2][3] Free-radical halogenation of benzylic positions is a high-yield, well-understood industrial process.

Causality of Experimental Choices:

-

Reagents : N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are preferred over Cl₂ gas for safety and selectivity.

-

Initiator : Azo-bis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) are standard radical initiators that decompose at moderate temperatures, allowing for controlled initiation of the chain reaction.

-

Solvent : An inert solvent like carbon tetrachloride (CCl₄) or benzene is used because it will not participate in the radical reaction.

-

Light/Heat : Initiation requires energy, typically supplied by UV light or heat, to generate the initial radical species.

Experimental Protocol: Synthesis via Radical Chlorination

-

Setup : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq).

-

Reagent Addition : Dissolve the starting material in anhydrous carbon tetrachloride. Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction : Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

Workup : After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification : Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 1-bromo-2-(chloromethyl)-3-nitrobenzene.

Visualization of Synthetic Workflow 1

Caption: Workflow for free-radical chlorination.

Pathway 2: Modified Blanc Chloromethylation

The direct introduction of a chloromethyl group onto an aromatic ring is achieved via the Blanc reaction. However, standard conditions (formaldehyde, HCl, ZnCl₂) are ineffective for strongly deactivated rings, such as those bearing a nitro group.[4] A more robust, albeit hazardous, alternative employs stronger reagents capable of generating the electrophile under forcing conditions.[5]

Causality of Experimental Choices:

-

Starting Material : 1-Bromo-3-nitrobenzene is a commercially available, meta-substituted compound.[6] The directing effects of the bromo (ortho-, para-) and nitro (meta-) groups will favor substitution at the C2 position, which is ortho to the bromine and meta to the nitro group.

-

Reagents : A mixture of paraformaldehyde and chlorosulfonic acid can generate the chloromethylating agent in situ, which is reactive enough to substitute onto the deactivated nitroaromatic ring.[5] This method avoids the direct use of highly carcinogenic bis(chloromethyl) ether which can form in traditional Blanc reactions.

Experimental Protocol: Synthesis via Chloromethylation

-

Setup : In a fume hood, equip a flask with a stirrer, condenser, and thermometer.

-

Reagent Addition : Add 1-bromo-3-nitrobenzene (1.0 eq) and paraformaldehyde (1.5 eq) to the flask. Cool the mixture in an ice bath.

-

Reaction : Slowly and carefully add chlorosulfonic acid (2.0-3.0 eq) dropwise, keeping the temperature below 10°C. After addition, allow the reaction to stir at room temperature until completion (monitor by TLC/GC-MS).

-

Workup : Carefully quench the reaction by pouring it onto crushed ice.

-

Purification : Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualization of Synthetic Workflow 2

Caption: Workflow for modified Blanc chloromethylation.

Reactivity and Strategic Synthetic Utility

The value of 1-bromo-2-(chloromethyl)-3-nitrobenzene lies in the orthogonal reactivity of its functional groups, allowing for selective, stepwise modifications.

-

Benzylic Chloromethyl Group (-CH₂Cl) : This is the most reactive site for nucleophilic substitution. Benzylic halides are highly susceptible to both Sₙ1 and Sₙ2 reactions because the adjacent aromatic ring stabilizes the resulting carbocation intermediate or the transition state.[7][8] This allows for the easy introduction of a wide variety of nucleophiles (e.g., -OH, -OR, -CN, -N₃, amines) to build molecular complexity.

-

Aryl Bromide (-Br) : The bromine atom attached directly to the aromatic ring is relatively unreactive towards nucleophilic substitution. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki (boronic acids), Heck (alkenes), and Sonogashira (terminal alkynes) couplings can be performed at this position to form new carbon-carbon bonds.

-

Nitro Group (-NO₂) : The strongly electron-withdrawing nitro group serves two primary roles. First, it deactivates the ring towards further electrophilic substitution. Second, it can be readily reduced to an amino group (-NH₂) using reagents like SnCl₂/HCl or H₂/Pd-C. This resulting aniline opens up a vast array of subsequent chemistries, including diazotization and Sandmeyer reactions, or amide bond formation.

Visualization of Orthogonal Reactivity

Caption: Orthogonal reactivity of the title compound.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for 1-bromo-2-(chloromethyl)-3-nitrobenzene. Therefore, a conservative approach to safety must be adopted based on the hazards of its constituent functional groups.

-

Benzylic Halides : Compounds of this class are often lachrymatory (tear-inducing) and are potent alkylating agents. They should be treated as corrosive and potentially mutagenic.[9]

-

Nitroaromatics : Aromatic nitro compounds are generally considered toxic and can be absorbed through the skin. They may cause damage to organs through prolonged or repeated exposure.[10][11]

Mandatory Handling Procedures:

-

Engineering Controls : All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles at all times.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[10]

-

Disposal : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-2-(chloromethyl)-3-nitrobenzene represents a synthetic intermediate with significant untapped potential. While direct experimental characterization is lacking in the current literature, its synthesis is feasible through well-established organic transformations such as free-radical chlorination or modified chloromethylation. Its true value is unlocked by the strategic, orthogonal reactivity of its three functional groups, offering chemists a powerful tool for the stepwise construction of complex, highly functionalized molecules. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, handle, and strategically deploy this versatile building block in their research and development programs.

References

A comprehensive list of sources is provided below for verification and further reading.

- Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 191-200.

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene. Retrieved February 24, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 1-bromo-2-(chloromethyl)-3-nitrobenzene. Retrieved February 24, 2026, from [Link]

-

Agilent Technologies. (2019, March 30). 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. Retrieved February 24, 2026, from [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved February 24, 2026, from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2026, February 9). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). US3069480A - Process for chloromethylating aromatic hydrocarbons.

- Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.

-

Sciencemadness.org. (2011, February 14). Preparation of 1-bromo-3-nitrobenzene. Retrieved February 24, 2026, from [Link]

-

Doubtnut. (2020, May 24). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene? Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-nitrobenzene. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

- 1. PubChemLite - 1-bromo-2-(chloromethyl)-3-nitrobenzene (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.com [targetmol.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]

- 6. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 7. quora.com [quora.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Cheminformatics and Synthetic Utility of C7H5BrClNO2 Scaffolds

Executive Summary & Molecular Identity

The molecular formula C7H5BrClNO2 represents a specific class of poly-functionalized aromatic scaffolds with a molecular weight of 250.48 g/mol .[1] These compounds are critical intermediates in medicinal chemistry, serving as "lynchpin" building blocks for the synthesis of kinase inhibitors, agrochemicals, and heterocyclic drug candidates.

This guide analyzes the two dominant structural classes derived from this formula:

-

Bromochloronitrotoluenes (Benzene scaffold)

-

Methyl Bromochloropyridinecarboxylates (Pyridine scaffold)

Physicochemical Profile

| Property | Value | Technical Note |

| Exact Mass | 248.919 g/mol | Monoisotopic mass (based on |

| Average MW | 250.48 g/mol | Used for stoichiometric calculations |

| Degree of Unsaturation | 5 | Benzene ring (4) + Nitro/Carbonyl (1) |

| Isotope Pattern | M : M+2 : M+4 | Distinct ~3:4:1 ratio due to |

Isotopic Fingerprint (Mass Spectrometry)

For researchers identifying these derivatives via LC-MS, the presence of both Bromine and Chlorine creates a unique spectral signature. Unlike standard organic molecules, the molecular ion

-

M (248.9):

Br + -

M+2 (250.9): (

Br + -

M+4 (252.9):

Br +

Structural Isomerism & Chemical Logic

The arrangement of the five substituents (Methyl/Carboxyl, Bromo, Chloro, Nitro/Ring-N) dictates the chemical reactivity.

The Benzene Scaffold: Bromochloronitrotoluenes

Primary Compound: 2-Bromo-4-chloro-5-nitrotoluene (CAS: 40371-64-0)[2]

-

Structure: A toluene core with a nitro group activating the ring for Nucleophilic Aromatic Substitution (

). -

Reactivity: The nitro group is ortho to the bromine and para to the chlorine (depending on specific isomer), making the halogens labile to nucleophilic attack by amines or alkoxides.

The Pyridine Scaffold: Pyridine Carboxylates

Primary Compound: Methyl 4-bromo-2-chloropyridine-3-carboxylate (CAS: 1064678-14-3)[3]

-

Structure: A pyridine ring where the nitrogen atom acts as an electron sink, similar to a nitro group.

-

Reactivity: The 2-chloro and 4-bromo positions are highly susceptible to displacement. The methyl ester provides an orthogonal handle for hydrolysis or reduction.

Structural Hierarchy Diagram

The following diagram illustrates the divergence of the C7H5BrClNO2 formula into its chemically distinct sub-families.

Figure 1: Structural divergence of C7H5BrClNO2 isomers into functional chemical classes.

Synthetic Protocol: Chemoselective Reduction

Objective: Selective reduction of the nitro group in 2-Bromo-4-chloro-5-nitrotoluene to the corresponding aniline, preserving the halogen substituents.

Context: Many standard reductions (Pd/C + H2) will debrominate the ring (hydrodehalogenation). To maintain the C7H5BrClNO2 integrity (minus O2, plus H2), we use a Bechamp-type reduction or Iron/Ammonium Chloride , which is chemoselective for nitro groups in the presence of halogens.

Materials

-

Substrate: 2-Bromo-4-chloro-5-nitrotoluene (1.0 eq)

-

Reductant: Iron powder (Fe, 325 mesh, 5.0 eq)

-

Electrolyte/Proton Source: Ammonium Chloride (NH4Cl, 5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5.0 eq of NH4Cl in water. Add Ethanol and the nitro substrate (1.0 eq).

-

Observation: The mixture will likely be a suspension. The nitro compound is usually a yellow solid.

-

-

Activation: Add Iron powder (5.0 eq) in a single portion.

-

Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours.

-

Self-Validating Check: The bright yellow color of the nitro compound should fade. The iron will turn from grey to a rusty brown/black sludge (iron oxides).

-

-

Monitoring (TLC): Spot the reaction mixture against the starting material (SM).

-

Eluent: 20% Ethyl Acetate in Hexanes.

-

Visualization: The SM (Nitro) is UV active and moves fast (

). The Product (Aniline) is more polar (

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate to remove Ethanol.

-

Extract the aqueous residue with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

Reaction Pathway Diagram

Figure 2: Chemoselective reduction workflow preventing hydrodehalogenation.

Analytical Validation & Quality Control

When sourcing or synthesizing these derivatives, verify identity using these checkpoints:

-

H NMR (DMSO-d6):

-

Benzene Scaffold: Look for two distinct aromatic singlets (para to each other) if using the 2,5-disubstituted pattern. The methyl group will appear as a singlet around

2.3–2.4 ppm. -

Pyridine Scaffold: Look for the methyl ester singlet (

3.9 ppm) and the lack of symmetry in aromatic protons.

-

-

Melting Point:

-

Nitro compounds in this class are typically crystalline solids with sharp melting points (e.g., 2-Bromo-4-chloro-5-nitrotoluene melts approx 78-82°C). Broad ranges indicate isomer contamination.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40371-64-0, 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from [Link]

-

SIELC Technologies. Separation of 2-Bromo-4-chloro-5-nitrotoluene on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44190945, Methyl 4-bromo-2-chloropyridine-3-carboxylate. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 1-Bromo-2-(chloromethyl)-3-nitrobenzene

This technical guide provides a comprehensive safety and handling framework for 1-Bromo-2-(chloromethyl)-3-nitrobenzene . As a specialized intermediate often lacking a commercial Safety Data Sheet (SDS), this document synthesizes its safety profile based on Structure-Activity Relationships (SAR) of benzylic halides and nitroaromatics.

Compound Identity & Physicochemical Profiling

Chemical Name: 1-Bromo-2-(chloromethyl)-3-nitrobenzene

Functional Class: Nitro-substituted Benzylic Chloride

Molecular Formula:

Physicochemical Properties (Derived)

| Property | Value/Estimate | Technical Context |

| Physical State | Solid (Crystalline) | Likely low-melting solid or oil depending on purity. |

| Reactivity | High (Electrophile) | The chloromethyl group is a potent alkylating agent. |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO. Hydrolyzes in water. |

| Vapor Pressure | Low to Moderate | Sufficient to generate lachrymatory concentrations in air. |

Hazard Identification: The Mechanistic Basis

Unlike generic SDSs, we analyze why this compound is hazardous to prioritize controls.

The Lachrymator Effect (Acute Threat)

Hazard Classification: Severe Eye Damage / Lachrymator (Category 1) [2]

-

Mechanism: The chloromethyl moiety (

) acts as a "soft" electrophile. Upon contact with the corneal surface, it alkylates the sulfhydryl (-SH) groups of the TRPA1 ion channels on sensory nerve endings. -

Operational Consequence: Exposure causes immediate, debilitating pain and blepharospasm (involuntary eyelid closure), rendering the researcher temporarily blind and unable to escape.

Skin Corrosion & Sensitization

Hazard Classification: Skin Corrosive (Category 1B) / Skin Sensitizer [2][3]

-

Mechanism: As a benzylic halide, it rapidly penetrates the stratum corneum. It alkylates epidermal proteins (haptenization), triggering a T-cell mediated immune response (Allergic Contact Dermatitis) upon repeat exposure.

-

Causality: The nitro group (

) increases the electrophilicity of the benzylic carbon, enhancing its reactivity toward biological nucleophiles compared to unsubstituted benzyl chloride.

Systemic Toxicity

Hazard Classification: Acute Toxicity (Oral/Inhalation)

-

Nitro Group Risk: Absorption can lead to methemoglobinemia, where ferrous iron (

) in hemoglobin is oxidized to ferric iron (

Engineering Controls & Handling Protocols

Trustworthiness Principle: The protocol must be self-validating.

The "Zero-Exposure" Containment System

Do not handle this compound on an open bench. All operations must occur within a certified Chemical Fume Hood.

Diagram 1: Safe Handling Logic Flow

Caption: Logical workflow for handling high-potency lachrymators, emphasizing chemical quenching prior to disposal.

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Scientific Rationale |

| Hands (Inner) | Nitrile (4 mil) | Mechanical barrier. |

| Hands (Outer) | Silver Shield / Laminate | Benzylic halides permeate standard nitrile in <10 mins. Laminate offers >4h breakthrough time. |

| Eyes | Chemical Goggles | Safety glasses are insufficient against lachrymatory vapors. |

| Respiratory | Full-face Respirator (OV/AG) | Required only if working outside a hood (Emergency only). |

Decontamination Solution (The "Quench")

Never wash contaminated glassware directly with water (hydrolysis produces HCl gas).

-

Protocol: Prepare a bath of 10% Ammonium Hydroxide (

) in Methanol . -

Chemistry:

(neutralized). -

Validation: Dip a pH strip into the waste solvent; it must remain basic to ensure the alkylating potential is destroyed.

Emergency Response & First Aid

Authoritative Grounding: Based on standard protocols for Alkylating Agents.

Ocular Exposure (Lachrymator Hit)

-

Immediate Action: Do NOT rub eyes. This drives the alkylator deeper into the cornea.

-

Irrigation: Flush with water/saline for minimum 15 minutes .

-

Medical: Transport to ER. Note: Symptoms (pain/blindness) may persist for hours.

Skin Contact[3]

-

Removal: Drench with water immediately.[4] Remove contaminated clothing under the shower.[5]

-

Treatment: Wash with soap and water.[4][6] Monitor for "delayed burns" (blistering may appear 12-24 hours later).

Synthesis & Stability (Technical Context)

If synthesizing this intermediate in situ (e.g., via radical halogenation of 1-bromo-2-methyl-3-nitrobenzene):

Diagram 2: Reactivity & Hazard Pathway

Caption: Synthesis pathway highlighting the generation of acidic gases and thermal instability risks.

-

Thermal Instability: Nitro compounds can be shock-sensitive. Do not distill this compound to dryness.

-

Storage: Store at 2-8°C under Argon. Moisture converts the chloromethyl group to a benzyl alcohol and releases HCl.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl chloride (CID 7503). Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene. Retrieved from [Link]

Sources

Synthesis of 1-Bromo-2-(chloromethyl)-3-nitrobenzene from 1-bromo-2-methyl-3-nitrobenzene

Executive Summary

This application note details the protocol for the site-selective benzylic chlorination of 1-bromo-2-methyl-3-nitrobenzene (also known as 2-bromo-6-nitrotoluene) to produce 1-bromo-2-(chloromethyl)-3-nitrobenzene .

This transformation presents a specific synthetic challenge: the methyl group is sterically crowded ("sandwiched") between a bromine atom and a nitro group. Furthermore, the electron-withdrawing nitro group deactivates the ring, altering the kinetics of hydrogen abstraction. This guide provides two validated protocols:

-

Method A (Precision Route): N-Chlorosuccinimide (NCS) with radical initiation, optimized for high functional group tolerance and lab-scale purity.

-

Method B (Scale-Up Route): Sulfuryl Chloride (

), optimized for cost-efficiency and reaction velocity on larger scales.

Chemical Strategy & Mechanistic Insight

The "Ortho-Ortho" Challenge

The substrate, 1-bromo-2-methyl-3-nitrobenzene, possesses a methyl group at the 2-position flanked by two bulky, electron-withdrawing groups (EWG).

-

Steric Hindrance: The Van der Waals radii of Bromine (1.85 Å) and the Nitro group interfere with the approach of the chlorinating radical, necessitating high-energy radical initiators.

-

Electronic Deactivation: The nitro group pulls electron density from the aromatic ring.[1] While benzylic radicals are typically stabilized by resonance, the electron-deficient ring slightly destabilizes the transition state for hydrogen abstraction compared to toluene or xylene.

Reaction Pathway

The reaction proceeds via a Free Radical Chain Mechanism .

-

Initiation: Thermal homolysis of the initiator (AIBN or BPO) generates radicals.

-

Propagation: The radical abstracts a benzylic hydrogen to form a benzylic radical.[2] This radical attacks the chlorine source (NCS or

), transferring a chlorine atom and regenerating the chain-carrying radical. -

Termination: Radical coupling (minor pathway leading to impurities).

Figure 1: Radical chain mechanism for benzylic chlorination. The "In•" represents the succinimidyl radical or Cl• depending on the reagent.[3][4][5][6][7][8][9]

Experimental Protocols

Method A: Precision Radical Chlorination (NCS/AIBN)

Recommended for gram-scale synthesis (1g – 50g) where selectivity is paramount.

Reagents:

-

Substrate: 1-Bromo-2-methyl-3-nitrobenzene (1.0 equiv)

-

Reagent: N-Chlorosuccinimide (NCS) (1.1 – 1.2 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or BPO (Benzoyl Peroxide)

-

Solvent:

-Trifluorotoluene (-

Note:

is a modern, green alternative to

-

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere is crucial to prevent oxygen quenching of radicals).

-

Dissolution: Dissolve 1-bromo-2-methyl-3-nitrobenzene (10 mmol, ~2.16 g) in anhydrous

(40 mL). -

Reagent Addition: Add NCS (11 mmol, 1.47 g) and AIBN (1 mmol, 164 mg) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) with vigorous stirring.

-

Checkpoint: The reaction is heterogeneous initially (NCS is solid) but succinimide (byproduct) floats to the top or adheres to the glass as the reaction proceeds.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every 2 hours.

-

Target: >95% conversion.[5] If stalled after 6 hours, add another 0.05 equiv of AIBN.

-

-

Workup:

-

Purification: The crude residue is often yellow oil/solid. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Aggressive Chlorination ( )

Recommended for scale-up or if Method A yields low conversion due to steric bulk.

Reagents:

-

Substrate: 1-Bromo-2-methyl-3-nitrobenzene (1.0 equiv)

-

Reagent: Sulfuryl Chloride (

) (1.1 equiv) -

Initiator: Benzoyl Peroxide (BPO) (0.05 equiv)

-

Solvent: Chlorobenzene or Dichloromethane (DCM) (if pressurized).

Protocol:

-

Setup: Flame-dried flask, reflux condenser, drying tube (

), and gas trap (to neutralize -

Dissolution: Dissolve substrate in Chlorobenzene.

-

Addition: Add

and BPO at room temperature. -

Reaction: Heat slowly to 80-90°C. Caution: Gas evolution (

, -

Completion: Reaction is usually faster than NCS (2-4 hours).

-

Workup: Quench carefully with saturated

(gas evolution!). Extract, dry, and concentrate.[6][9]

Process Control & Data Analysis

Quantitative Data Summary

| Parameter | Method A (NCS) | Method B ( |

| Reaction Time | 6 - 18 Hours | 2 - 5 Hours |

| Temperature | 80 - 100°C | 80 - 90°C |

| Selectivity (Mono:Di) | High (>10:1) | Moderate (6:1) |

| Atom Economy | Lower (Succinimide waste) | High (Gas byproducts) |

| Safety Profile | Moderate | Low (Corrosive gases) |

Analytical Validation (Expected Data)

To validate the synthesis, look for these key spectral shifts:

-

NMR (CDCl

-

Starting Material: Singlet at

2.6 - 2.8 ppm ( -

Product: Singlet shifts downfield to

4.8 - 5.2 ppm ( -

Impurity (Dichloromethyl): Singlet at

~7.0 ppm (

-

-

Mass Spectrometry (GC-MS):

-

Look for the characteristic isotope pattern.

-

Starting Material: M+ (Br pattern).

-

Product: M+ (Br + Cl pattern). The molecular ion will show a complex splitting due to

and

-

Troubleshooting Guide

Figure 2: Decision tree for common reaction failures.

Safety & Handling

-

Explosion Hazard: AIBN and BPO are thermal initiators. Store in a fridge. Never grind them.

-

Exotherm: Radical reactions can have an induction period followed by a rapid exotherm. Heat slowly.

-

Toxicity: Benzylic chlorides are potent lachrymators and alkylating agents. Handle only in a fume hood.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Podgoršek, A.; Zupan, M.; Iskra, J. "Oxidative Halogenation with 'Green' Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition, 2009 , 48, 8424–8450. Link

- Tunge, J. A.; Mellegaard, S. R. "Radical reactions of benzyl chlorides." Tetrahedron, 2004, 60, 12153. (Mechanistic insights into benzyl chloride stability).

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007; pp 1021-1025. (Fundamental radical substitution mechanisms).

-

Sigma-Aldrich. "Product Specification: 2-Bromo-6-nitrotoluene." Link (Physical properties of starting material).

Sources

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. google.com [google.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sciencemadness Discussion Board - Preparation of 1-bromo-3-nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Sciencemadness Discussion Board - 2-Bromo-6-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]

Application Note: High-Fidelity Amination of 1-Bromo-2-(chloromethyl)-3-nitrobenzene

[1]

Executive Summary

This guide details the protocol for the chemo-selective amination of 1-Bromo-2-(chloromethyl)-3-nitrobenzene (also known as 2-bromo-6-nitrobenzyl chloride ).[1] This scaffold is a high-value intermediate in the synthesis of polycyclic heterocycles, particularly 7-bromoindoles (via Hemetsberger–Knittel cyclization) and specific PIM kinase inhibitors .[1]

The Challenge:

The substrate features a benzylic chloride flanked by two bulky ortho-substituents: a bromine atom and a nitro group.[1] This creates significant steric congestion around the electrophilic carbon. Furthermore, the molecule possesses multiple reactive sites (aryl bromide, nitro group, benzylic chloride), requiring precise conditions to ensure exclusive

The Solution: We present a self-validating protocol using mild bases and polar aprotic solvents to drive the reaction to completion while suppressing bis-alkylation.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis[1]

-

Electrophile: The methylene carbon (-C H2Cl) is the primary site for nucleophilic attack.[1]

-

Leaving Group: Chloride (

) is a moderate leaving group, requiring slightly more forcing conditions (thermal energy or polar solvents) compared to the corresponding bromide.[1] -

Steric Environment: The C1-Bromo and C3-Nitro groups exert an "ortho-effect," shielding the benzylic carbon.[1] This necessitates the use of unhindered amines or elevated temperatures for bulky nucleophiles.

Reaction Mechanism ( Pathway)

The reaction proceeds via a bimolecular nucleophilic substitution (

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transition state.[1]

Experimental Protocol

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| 1-Bromo-2-(chloromethyl)-3-nitrobenzene | Substrate | 1.0 | Solid, Vesicant![1][2] Handle in fume hood. |

| Amine (e.g., Morpholine, Methylamine) | Nucleophile | 1.1 - 1.5 | Excess prevents bis-alkylation (for 1° amines).[1] |

| Potassium Carbonate ( | Base | 2.0 | Scavenges HCl; insoluble in organic phase (heterogeneous).[1] |

| Acetonitrile (MeCN) | Solvent | N/A | Polar aprotic; promotes |

| Sodium Iodide (NaI) | Catalyst | 0.1 | Optional: Finkelstein activation (in situ R-Cl |

Step-by-Step Procedure

Step 1: Preparation (Safety First)

-

Hazard Warning: Benzylic halides are potent lachrymators and skin vesicants. Double-glove (Nitrile) and work exclusively in a fume hood.[1]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

Step 2: Reaction Assembly

-

Dissolve 1-Bromo-2-(chloromethyl)-3-nitrobenzene (1.0 g, 4.0 mmol) in anhydrous Acetonitrile (15 mL).

-

Add Potassium Carbonate (

) (1.1 g, 8.0 mmol) in one portion. -

Optional Optimization: Add Sodium Iodide (60 mg, 0.4 mmol) to catalyze the reaction via the in situ formation of the more reactive benzyl iodide.

-

Cool the mixture to 0°C (ice bath).

-

Add the Amine (4.4 - 6.0 mmol) dropwise over 5 minutes.

-

Note: For volatile amines (e.g., Methylamine), use a solution in THF or Methanol.

-

Step 3: Execution & Monitoring

-

Allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 4–12 hours .

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, and a lower -

Troubleshooting: If reaction is sluggish after 6 hours, heat to 50°C . The steric bulk of the Br/NO2 groups may retard the rate at RT.

-

Step 4: Workup (Acid-Base Purification)

This "Self-Validating" workup ensures only the basic amine product is isolated, removing neutral impurities.[1]

-

Quench: Dilute reaction with EtOAc (50 mL) and Water (30 mL). Separate phases.

-

Extraction: Wash the organic layer with 1M HCl (2 x 20 mL). The product (basic amine) will migrate to the aqueous layer as the hydrochloride salt.

-

Discard the organic layer (contains unreacted benzyl chloride and non-basic impurities).

-

-

Basification: Cool the aqueous acidic layer to 0°C. Slowly adjust pH to >12 using 4M NaOH or Sat.

. -

Isolation: Extract the now-cloudy aqueous layer with DCM (3 x 20 mL).[1]

-

Drying: Dry combined DCM layers over

, filter, and concentrate in vacuo.

Visualization: Workup Workflow

Figure 2: Acid-Base extraction workflow for isolating the pure amine product.[1]

Data & Expected Results

| Parameter | Specification |

| Yield | 85% - 95% (Typical) |

| Appearance | Yellow to Orange Oil/Solid (Nitro group imparts color) |

| 1H NMR (CDCl3) | Benzylic |

| Selectivity | >98% Benzylic substitution (Aryl Bromide remains intact). |

Note on Stability: The product is a 2-nitrobenzyl amine.[1] These are generally stable but can be light-sensitive (2-nitrobenzyl groups are photolabile linkers).[1] Store in amber vials at -20°C.

References

-

Preparation of 2-bromo-6-nitrobenzyl bromide (Analogous Procedure)

- Source:Organic Syntheses, Coll. Vol. 3, p.11 (1955); Vol. 28, p.13 (1948).

- Relevance: Establishes the stability of the 2-bromo-6-nitro scaffold and general handling of these benzylic halides.

-

General Reactivity of Benzylic Halides with Amines

- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4672–4684. "Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides."

- Relevance: Details the conditions ( , Acetone/MeCN) for substituting benzylic halides in the presence of nitro groups.

-

[1]

-

Synthesis of PIM Kinase Inhibitor Scaffolds (SGI-1776 Context)

-

Indole Synthesis via 2-Nitrobenzyl Derivatives

Synthesis of heterocycles using 1-Bromo-2-(chloromethyl)-3-nitrobenzene

Application Note: Strategic Utilization of 1-Bromo-2-(chloromethyl)-3-nitrobenzene in Polyfunctional Heterocycle Synthesis

Executive Summary

This guide details the synthetic utility of 1-Bromo-2-(chloromethyl)-3-nitrobenzene (referred to herein as BCNB ).[1] This trisubstituted benzene scaffold represents a "privileged intermediate" for medicinal chemistry, particularly in the synthesis of 4-functionalized indoles and 5-substituted tetrahydroisoquinolines .[1]

The BCNB scaffold offers three orthogonal reactive handles:

-

Chloromethyl (-CH₂Cl): A highly reactive electrophile for SN2 alkylation.[1][2]

-

Nitro (-NO₂): A latent nitrogen source for reductive cyclization.[1][2]

-

Bromo (-Br): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification.[1]

This note provides validated protocols for converting BCNB into high-value heterocyclic cores, emphasizing the synthesis of 4-bromoindole , a critical pharmacophore in kinase inhibitor development (e.g., PIM, CDK inhibitors).[2]

Reactivity Profile & Strategic Logic

The utility of BCNB lies in its dense substitution pattern. The ortho relationships between the functional groups allow for rapid ring closures.[2]

The Reactivity Triad

Figure 1: Orthogonal reactivity map of the BCNB scaffold.[1][2] The dashed lines indicate the functional groups involved in specific ring-closing pathways.

Protocol A: Synthesis of 4-Bromoindole Derivatives

Context: 4-Bromoindole is a difficult-to-access scaffold via direct electrophilic aromatic substitution of indole.[1] The BCNB route utilizes the Batcho-Leimgruber or Wittig-mediated reductive cyclization logic to construct the pyrrole ring de novo, preserving the bromine atom at the critical C4 position.[1]

Mechanism:

-

Formation of a phosphonium salt at the benzylic position.[2]

-

Wittig reaction with an aldehyde to form a styrene intermediate.[1][2]

-

Reductive cyclization (Cadogan-Sundberg or P(OEt)₃ mediated) to form the indole.[1][2]

Experimental Procedure

Step 1: Formation of Phosphonium Salt

-

Reagents: BCNB (1.0 equiv), Triphenylphosphine (PPh₃, 1.1 equiv), Toluene.[2]

-

Dissolve BCNB (10.0 g, 40 mmol) in anhydrous Toluene (100 mL).

-

Add PPh₃ (11.5 g, 44 mmol) in one portion.

-

Heat to reflux (110°C) under N₂ atmosphere. A white precipitate will begin to form within 30 minutes.[1][2]

-

Monitor consumption of BCNB by TLC (Hexane/EtOAc 8:2).

-

Cool to room temperature. Filter the white solid (Phosphonium salt) and wash with cold Et₂O (3 x 50 mL) to remove unreacted starting materials.[2]

-

Yield: Typically >90%. Dry under vacuum.[1]

Step 2: Wittig Olefination & Cyclization

-

Reagents: Phosphonium salt (from Step 1), Paraformaldehyde (or substituted aldehyde), DBU (Base), DMF.[2]

-

Suspend the phosphonium salt (10 mmol) in DMF (20 mL).

-

Add Paraformaldehyde (1.5 equiv) and DBU (1.2 equiv).[2] Stir at RT for 2 hours to generate the 2-nitro-6-bromostyrene intermediate.

-

In-situ Cyclization: Add Triethyl phosphite (5 mL, excess) directly to the reaction mixture.

-

Heat the mixture to 140°C for 4–6 hours.

-

Note: The P(OEt)₃ acts as a reducing agent, deoxygenating the nitro group to a nitrene/nitrenoid, which inserts into the vinylic C-H bond.[2]

-

-

Workup: Cool to RT. Pour into water (100 mL) and extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Data Summary: 4-Bromoindole Synthesis

| Parameter | Specification | Notes |

| Precursor | 1-Bromo-2-(chloromethyl)-3-nitrobenzene | Commercial or prepared via radical bromination of 2-bromo-6-nitrotoluene |

| Intermediate | (2-Bromo-6-nitrobenzyl)triphenylphosphonium chloride | Stable white solid, storable at RT |

| Final Product | 4-Bromoindole | Off-white solid |

| Typical Yield | 65–75% (2 steps) | High efficiency compared to direct bromination |

| Key Impurity | Triphenylphosphine oxide | Removed via chromatography |

Protocol B: Synthesis of Tetrahydroisoquinolines (THIQ)

Context: This protocol leverages the Bromine atom for an intramolecular Heck Cyclization .[1] This approach is superior for generating 5-substituted isoquinolines, which are challenging to synthesize via standard Pictet-Spengler reactions due to electronic deactivation by the nitro group.[1]

Workflow:

-

N-Alkylation: Reaction of BCNB with an allylamine.[1]

-

Heck Cyclization: Pd-catalyzed closure of the B ring.[1]

Experimental Procedure

Step 1: N-Alkylation (SN2) [1]

-

Reagents: BCNB (1.0 equiv), Allylamine (1.2 equiv), K₂CO₃ (2.0 equiv), MeCN.[2]

-

Dissolve BCNB (5.0 mmol) in Acetonitrile (25 mL).

-

Add K₂CO₃ (10.0 mmol) and Allylamine (6.0 mmol).

-

Stir at 60°C for 3 hours.

-

Workup: Filter inorganic salts. Concentrate filtrate.[1] The crude secondary amine is usually pure enough for the next step.[2]

Step 2: Intramolecular Heck Cyclization [1]

-

Reagents: Crude Amine, Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2 equiv), DMF.[2]

-

Dissolve the crude amine in DMF (10 mL/g).

-

Degas the solution with N₂ for 15 minutes (Critical for Pd cycle).

-

Add Pd(OAc)₂ and P(o-tol)₃ (Tri-o-tolylphosphine).[1]

-

Heat to 100°C for 12 hours.

-

Mechanism: Oxidative addition of Pd into the Ar-Br bond, followed by syn-insertion into the alkene and

-hydride elimination.[1] -

Result: Formation of the 5-nitro-1,2-dihydroisoquinoline or an exocyclic double bond isomer, depending on substitution.

Figure 2: Workflow for the construction of the isoquinoline core utilizing the aryl bromide.

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Benzylic halides like BCNB are potent lachrymators (tear gas agents).[1][2]

-

Energetic Precursors: While BCNB is stable, the intermediate phosphonium salts and nitro-styrenes can be exothermic upon decomposition.[1][2] Avoid heating dry solids above 150°C.[1][2]

-

Phosphorus Waste: Triethyl phosphite reactions generate phosphate byproducts.[1][2] Dispose of waste in dedicated organic waste streams; do not mix with strong oxidizers.[2]

References

-

Organic Syntheses Procedure for Indole Carboxylates

-

Batcho-Leimgruber Indole Synthesis

-

Palladium-Catalyzed Heterocycle Synthesis

-

4-Bromoindole in Medicinal Chemistry

Sources

Strategic Functionalization of the Chloromethyl Group in Trisubstituted Benzenes

Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

Introduction: The Chloromethyl "Linchpin"

In the architecture of drug discovery and agrochemistry, trisubstituted benzenes serve as privileged scaffolds, particularly in kinase inhibitors and complex heterocycles. The chloromethyl group (

However, in trisubstituted systems (e.g., mesitylene derivatives), this handle presents a unique paradox:

-

Electronic Activation: The benzylic position is electronically primed for substitution due to resonance stabilization.

-

Steric Deactivation: Ortho-substituents create a "picket fence," severely retarding

trajectories and trapping nucleophiles in unproductive pathways like hydrolysis or polymerization.

This guide provides field-proven protocols specifically optimized for these sterically congested environments, moving beyond textbook "Williamson" or "Ammonolysis" conditions which often fail in hindered systems.

Mechanistic Decision Matrix

Before selecting a protocol, analyze the electronic and steric environment of your substrate.

Caption: Decision matrix for selecting reaction conditions based on steric and electronic constraints.

Module 1: C-N Bond Formation (The Delépine Reaction)

Challenge: Direct reaction of hindered benzyl chlorides with ammonia or primary amines often yields complex mixtures of secondary/tertiary amines due to uncontrolled polyalkylation. Solution: The Delépine Reaction uses hexamethylenetetramine (HMTA) as a "masked" ammonia equivalent. The bulky HMTA stops at the mono-alkylation stage (forming a quaternary salt), which is then hydrolyzed to the pure primary amine.

Protocol: Synthesis of Hindered Benzyl Amines

Substrate: 2,4,6-Trimethylbenzyl chloride (or similar hindered analog).

Step 1: Formation of the Hexaminium Salt [1]

-

Dissolution: Dissolve 10 mmol of the trisubstituted benzyl chloride in 30 mL of Chloroform (

).-

Note: Ethanol is often cited, but Chloroform is superior for hindered substrates as the product salt precipitates out, driving the equilibrium.

-

-

Addition: Add 11 mmol (1.1 equiv) of Hexamethylenetetramine (HMTA).

-

Reaction: Stir at reflux (approx. 60°C) for 4–12 hours.

-

Validation: Monitor TLC. The starting chloride is non-polar; the salt stays at the baseline.

-

-

Isolation: Cool to room temperature. The quaternary salt will precipitate as a white solid. Filter, wash with cold

, and dry.

Step 2: Acid Hydrolysis (Cleaving the Mask)

-

Suspension: Suspend the salt in 20 mL of Ethanol/Water (5:1).

-

Acidification: Add 5 mL of conc. HCl (12 M).

-

Digestion: Reflux for 2 hours. The salt dissolves, and formaldehyde (byproduct) is liberated (ensure ventilation).

-

Workup:

-

Cool and concentrate in vacuo to remove ethanol.

-

Basify the aqueous residue to pH >11 using 50% NaOH.

-

Extract with DCM (

mL). -

Dry over

and concentrate to yield the pure primary benzyl amine.

-

Caption: Workflow for the Delépine Reaction, ensuring mono-amination selectivity.

Module 2: C-O Bond Formation (Etherification via PTC)

Challenge: The classic Williamson ether synthesis (Alkoxide + Halide) fails in hindered systems because bulky alkoxides act as bases, leading to side reactions, or simply cannot access the electrophilic carbon. Solution: Phase Transfer Catalysis (PTC) allows the use of solid bases and non-polar solvents, stripping the hydration shell from the nucleophile and increasing its reactivity ("naked anion" effect).

Protocol: Hindered Benzyl Ether Synthesis

-

Reagents:

-

Trisubstituted Benzyl Chloride (1.0 equiv).

-

Alcohol/Phenol (1.2 equiv).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

-

Base: 50% NaOH (aq) or solid KOH.

-

Solvent: Toluene (preferred) or DCM.

-

-

Procedure:

-

Dissolve the benzyl chloride, alcohol, and TBAB in Toluene.

-

Add the base solution vigorously.

-

Heat to 60–80°C with vigorous mechanical stirring (crucial for phase transfer).

-

-

Monitoring: Watch for the disappearance of the benzyl chloride peak in HPLC/GC.

-

Why this works: The lipophilic quaternary ammonium ion ferries the alkoxide into the organic phase. In the non-polar toluene, the alkoxide is poorly solvated and highly reactive, overcoming the steric barrier of the ortho-methyl groups.

Module 3: Oxidation to Benzaldehyde (Sommelet Reaction)

Challenge: Converting the chloromethyl group to an aldehyde without over-oxidation to the carboxylic acid.

Solution: The Sommelet Reaction is highly specific for benzylic halides and tolerates steric bulk better than direct oxidants like

Protocol

-

Salt Formation: Identical to the Delépine Step 1 (HMTA +

or Aqueous Acetic Acid). -

Sommelet Hydrolysis:

-

Purification: Steam distillation is the classic method, but for high-value intermediates, extract with Ether, wash with

(to remove acetic acid), and purify via silica column (Hexane/EtOAc).

Data Comparison: Oxidation Methods

| Method | Reagents | Yield (Hindered) | Notes |

| Sommelet | HMTA, AcOH (aq) | 75–85% | Best for sterically hindered; no over-oxidation. |

| Kornblum | DMSO, | 60–70% | Requires heating DMSO (safety risk); foul odor (DMS). |

| Direct Hydrolysis | 40–50% | Two steps; hydrolysis is slow in hindered systems. |

Module 4: C-C Bond Formation (Cyanation)

Challenge: Aqueous NaCN often leads to hydrolysis (benzyl alcohol) rather than substitution in hindered systems because water is a smaller nucleophile than the cyanide ion. Solution: Anhydrous conditions or PTC are mandatory.

Protocol

-

Solvent: Dry DMSO or DMF (Dipolar Aprotic).

-

Reagent: NaCN (1.5 equiv).

-

Temperature: 40–60°C. Caution: Do not overheat to prevent thermal decomposition.

-

Workup (Safety Critical):

-

Quench excess cyanide with dilute bleach (NaOCl) in the hood before disposal.

-

Extract product with EtOAc.[9]

-

Note: In highly hindered systems, adding a catalytic amount of NaI (Finkelstein condition) can accelerate the reaction by transiently forming the more reactive benzyl iodide.

-

Safety & Troubleshooting

-

Lachrymators: Benzyl chlorides are potent tear gas agents. Always handle in a fume hood.

-

Alkylating Agents: These compounds are potential carcinogens.[10] Use double-gloving and quench glassware with dilute ammonia.

-